4-Methyl-2-propylhex-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-2-propylhex-2-enenitrile is an organic compound with the molecular formula C10H17N. It is a nitrile, characterized by the presence of a cyano group (-CN) attached to an alkene chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methyl-2-propylhex-2-enenitrile can be synthesized through several methods:
From Halogenoalkanes: The halogenoalkane is heated under reflux with a solution of sodium or potassium cyanide in ethanol.
From Amides: Amides can be dehydrated by heating a solid mixture of the amide and phosphorus (V) oxide (P4O10).
From Aldehydes and Ketones: Aldehydes and ketones undergo an addition reaction with hydrogen cyanide, producing hydroxynitriles.
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the above synthetic routes, with optimization for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-propylhex-2-enenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The nitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted nitriles depending on the nucleophile used.
Scientific Research Applications
4-Methyl-2-propylhex-2-enenitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Methyl-2-propylhex-2-enenitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in various biochemical reactions, influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-2-pentylhex-2-enenitrile
- 4-Methyl-2-butylhex-2-enenitrile
- 4-Methyl-2-ethylhex-2-enenitrile
Uniqueness
4-Methyl-2-propylhex-2-enenitrile is unique due to its specific alkene chain length and branching, which can influence its reactivity and interactions compared to other similar nitriles. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Properties
CAS No. |
84292-15-9 |
---|---|
Molecular Formula |
C10H17N |
Molecular Weight |
151.25 g/mol |
IUPAC Name |
(E)-4-methyl-2-propylhex-2-enenitrile |
InChI |
InChI=1S/C10H17N/c1-4-6-10(8-11)7-9(3)5-2/h7,9H,4-6H2,1-3H3/b10-7+ |
InChI Key |
FDOXDHROXPVCRZ-JXMROGBWSA-N |
Isomeric SMILES |
CCC/C(=C\C(C)CC)/C#N |
Canonical SMILES |
CCCC(=CC(C)CC)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.